2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-METHYLPHENYL)-2-OXOACETAMIDE
Overview
Description
2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-METHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group on a phenyl ring, which is linked to a hydrazine moiety. The compound also contains an oxoacetamide group attached to a methylphenyl ring. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research.
Preparation Methods
The synthesis of 2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-METHYLPHENYL)-2-OXOACETAMIDE typically involves the condensation reaction between 5-bromo-2-hydroxy-3-nitrobenzaldehyde and N-(4-methylphenyl)-2-oxoacetamide hydrazine. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Chemical Reactions Analysis
2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-METHYLPHENYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-METHYLPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects and as a diagnostic tool in medical research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-METHYLPHENYL)-2-OXOACETAMIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro and bromine groups may enhance its ability to interact with biological molecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-METHYLPHENYL)-2-OXOACETAMIDE include other hydrazones and Schiff bases derived from substituted benzaldehydes and hydrazides. These compounds share similar structural features but may differ in their specific substituents, leading to variations in their chemical and biological properties. The unique combination of bromine, nitro, and hydroxyl groups in the compound of interest distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.
Properties
IUPAC Name |
N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-N-(4-methylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O5/c1-9-2-4-12(5-3-9)19-15(23)16(24)20-18-8-10-6-11(17)7-13(14(10)22)21(25)26/h2-8,22H,1H3,(H,19,23)(H,20,24)/b18-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEGFQJNWSYGHT-QGMBQPNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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